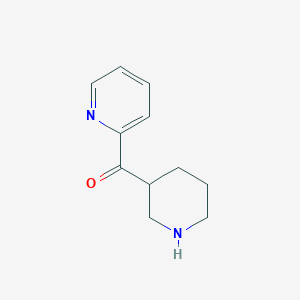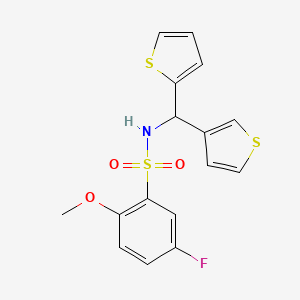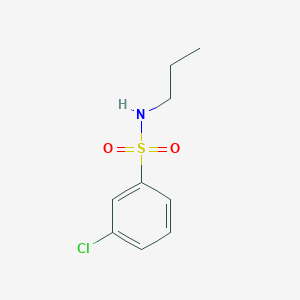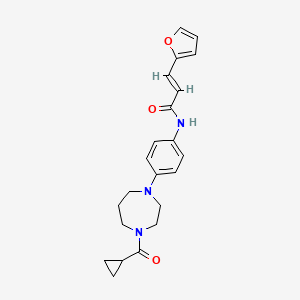![molecular formula C9H10N4O3 B2392262 Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate CAS No. 477871-90-2](/img/structure/B2392262.png)
Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” is a chemical compound with the CAS Number: 477871-90-2. It has a molecular weight of 222.2 and its IUPAC name is methyl (7-hydroxy-5-methyl [1,2,4]triazolo [1,5-a]pyrimidin-6-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O3/c1-5-6 (3-7 (14)16-2)8 (15)13-9 (12-5)10-4-11-13/h4,6H,1,3H2,2H3, (H,10,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has been used for various scientific research applications. It has been used as a model compound for studying the interactions between organic molecules and metal ions. It has also been used as a model compound for studying the binding of small molecules to proteins. In addition, this compound has been used for the synthesis of new drugs and for the development of new drug delivery systems.
Mechanism of Action
Target of Action
Related compounds have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors , which play a crucial role in the de novo pyrimidine biosynthesis pathway.
Mode of Action
It’s known that related compounds can bind to their target proteins and inhibit their function . This interaction can lead to changes in the biochemical pathways that these proteins are involved in.
Biochemical Pathways
, related compounds have been shown to affect the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate .
Advantages and Limitations for Lab Experiments
Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has several advantages and limitations for lab experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize and purify. It also has a low toxicity, making it safe to use in lab experiments. However, it has a low solubility in water, making it difficult to use in certain experiments.
Future Directions
Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has a wide range of potential applications in the field of drug development. It can be used to develop new drugs or to improve existing drugs. In addition, it can be used to develop new drug delivery systems and to improve existing drug delivery systems. It can also be used to study the interactions between organic molecules and metal ions, as well as the binding of small molecules to proteins. Finally, it can be used to develop new compounds with improved properties.
Synthesis Methods
Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate can be synthesized using a two-step method. The first step involves the reaction of 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl chloride with methanol in the presence of sodium hydroxide. This reaction results in the formation of the desired this compound as a colorless solid. The second step involves the purification of the compound using column chromatography.
Safety and Hazards
properties
IUPAC Name |
methyl 2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-6(3-7(14)16-2)8(15)13-9(12-5)10-4-11-13/h4H,3H2,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNHIJDKQAZILS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)
![3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2392182.png)
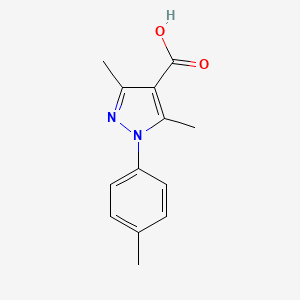

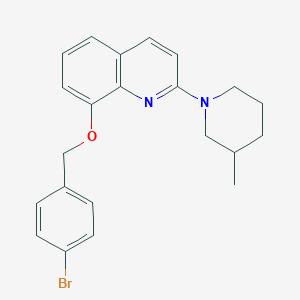
![(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2392188.png)
![N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2392189.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine](/img/structure/B2392192.png)
